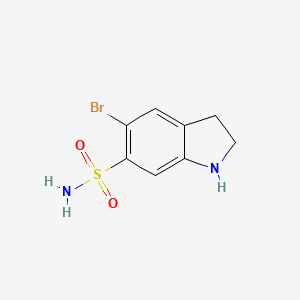

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound with the CAS Number: 2066546-05-0 . It has a molecular weight of 277.14 . The IUPAC name for this compound is 5-bromoindoline-6-sulfonamide .

Molecular Structure Analysis

The InChI code for 5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is 1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide is a powder that is stored at room temperature .Applications De Recherche Scientifique

Antibacterial Applications

5-Bromoindoline-6-sulfonamide has been found to be a potent inhibitor of the bacterial enzyme DapE . This enzyme is involved in the biosynthesis of bacterial cell walls, and inhibiting it can lead to the death of the bacteria. This makes 5-Bromoindoline-6-sulfonamide a promising candidate for the development of new antibiotics .

Antimicrobial Applications

In addition to its antibacterial properties, 5-Bromoindoline-6-sulfonamide has also shown antimicrobial activity. It has been used to synthesize new sulfonamide-based indole derivatives, which have been tested against a variety of Gram-positive and Gram-negative bacteria . These derivatives have shown good activity against Staphylococcus aureus and Klebsiella pneumonia .

Drug Discovery

5-Bromoindoline-6-sulfonamide is a versatile building block in pharmaceutical research . Its unique structural features and chemical reactivity make it a valuable starting material or intermediate in the synthesis of innovative drug candidates .

Synthesis of Indole Phytoalexins

5-Bromoindoline-6-sulfonamide has been used in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . These compounds are part of the plant’s defense system against microbial pathogens .

Enzyme Inhibition

The sulfonamide group in 5-Bromoindoline-6-sulfonamide can act as a zinc-binding group (ZBG), allowing it to inhibit enzymes that require zinc for their activity . This property can be exploited in the design of new drugs .

Antitubercular Applications

Indole and its derivatives, including 5-Bromoindoline-6-sulfonamide, have shown antitubercular activity . This makes them potential candidates for the development of new treatments for tuberculosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 5-Bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibiotic development .

Mode of Action

5-Bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is essential for the enzyme’s activity . This interaction inhibits the function of DapE, thereby disrupting the bacterial cell wall synthesis .

Biochemical Pathways

The inhibition of DapE affects the diaminopimelate (DAP) pathway , which is vital for both lysine biosynthesis and peptidoglycan formation in bacteria. The disruption of this pathway leads to the inhibition of bacterial growth and proliferation .

Result of Action

The inhibition of DapE by 5-Bromoindoline-6-sulfonamide results in the disruption of bacterial cell wall synthesis . This leads to the inhibition of bacterial growth and proliferation, making this compound a potential candidate for antibiotic development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromoindoline-6-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-6-3-5-1-2-11-7(5)4-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBLIZSUBDJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,3-dihydro-1H-indole-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2757577.png)

![N-[4-[(2-Ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2757579.png)

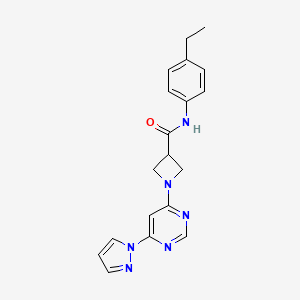

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)

![6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}imidazo[1,2-b]pyridazine](/img/structure/B2757582.png)

![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B2757583.png)

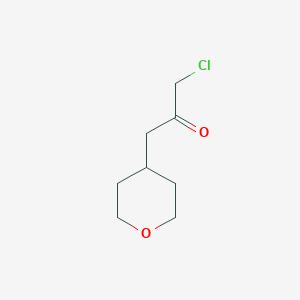

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)

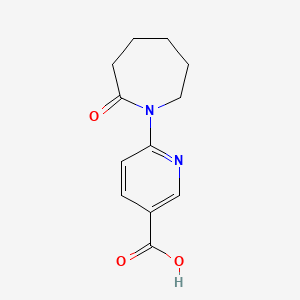

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)